Synthesis and Properties of Methyl 2-chloro-5-isocyanatobenzoate: A Technical Guide
Synthesis and Properties of Methyl 2-chloro-5-isocyanatobenzoate: A Technical Guide
Executive Summary
Methyl 2-chloro-5-isocyanatobenzoate (CAS 1071679-97-4) represents a critical electrophilic building block in modern medicinal chemistry. Its structural dual-functionality—combining a reactive isocyanate group with an ortho-chloro benzoate ester—makes it a versatile scaffold for constructing complex heterocyclic systems, particularly quinazolinones and urea-based kinase inhibitors.
This guide provides a rigorous technical analysis of its synthesis, handling, and application. Unlike generic protocols, this document focuses on the triphosgene-mediated pathway , a method that balances high yield with laboratory safety, avoiding the direct use of gaseous phosgene.
Part 1: Chemical Profile & Physicochemical Properties[1]
Before initiating synthesis, it is vital to understand the substrate's physical nature. The presence of the electron-withdrawing ester and chlorine atom on the benzene ring deactivates the isocyanate slightly compared to alkyl isocyanates, but it remains highly sensitive to nucleophilic attack (hydrolysis).
| Property | Data | Notes |
| IUPAC Name | Methyl 2-chloro-5-isocyanatobenzoate | |
| CAS Number | 1071679-97-4 | Verified Identifier |
| Molecular Formula | C₉H₆ClNO₃ | |
| Molecular Weight | 211.60 g/mol | |
| Physical State | Low-melting solid or viscous oil | Tendency to solidify upon cooling/standing. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts with protic solvents (MeOH, Water). |
| Stability | Moisture Sensitive | Hydrolyzes to the amine and CO₂. |
| Key Spectroscopic Signature | IR: ~2260 cm⁻¹ (–N=C=O stretch) | Diagnostic peak for reaction monitoring. |
Part 2: Synthesis Protocol (Triphosgene Route)
The Rationale for Triphosgene
While industrial processes utilize phosgene gas, the laboratory standard for synthesizing Methyl 2-chloro-5-isocyanatobenzoate is Triphosgene (Bis(trichloromethyl) carbonate) .[1]
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Stoichiometry: 1 mole of triphosgene generates 3 moles of phosgene in situ.
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Safety: It is a crystalline solid (mp 80°C), reducing the risk of inhalation exposure compared to gas cylinders.
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Mechanism: The reaction proceeds through a carbamoyl chloride intermediate, driven to the isocyanate by HCl scavenging.
Step-by-Step Methodology
Precursor: Methyl 2-chloro-5-aminobenzoate (CAS 42122-75-8).
1. Experimental Setup
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Vessel: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stirrer, addition funnel, and N₂ inlet.
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Scrubber: The exhaust line must pass through a NaOH (20%) trap to neutralize any escaping phosgene or HCl.
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Temperature Control: Ice-water bath (0°C) and heating mantle (for reflux).
2. Reaction Protocol
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Dissolution: Charge the flask with Methyl 2-chloro-5-aminobenzoate (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).
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Base Addition: Add Triethylamine (2.5 eq) or Pyridine .
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Note: A heterogeneous system using saturated aqueous NaHCO₃/DCM is also effective for acid scavenging if the product is relatively stable to hydrolysis, but the anhydrous amine base method is preferred for high purity.
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Triphosgene Activation: Dissolve Triphosgene (0.35 eq—slight excess) in a separate volume of anhydrous DCM.
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Addition: Dropwise add the triphosgene solution to the amine mixture at 0°C .
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Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
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Conversion: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by IR (appearance of 2260 cm⁻¹ peak) or TLC (conversion of amine).
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Optimization: If conversion is sluggish, reflux (40°C for DCM) for 1 hour.
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3. Work-up and Isolation[2][3][4]
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Filtration: Filter off the amine hydrochloride salts under an inert atmosphere if possible.
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Concentration: Remove the solvent under reduced pressure on a rotary evaporator.
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Critical: Do not use a water bath >40°C to prevent thermal degradation.
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Purification: The crude isocyanate is often pure enough (>95%) for subsequent steps. If purification is required, Kugelrohr distillation under high vacuum is the only recommended method. Column chromatography is generally avoided due to hydrolysis on silica gel.
Part 3: Reaction Mechanism & Pathway Visualization
The conversion of the aniline derivative to the isocyanate involves a nucleophilic attack on the "phosgene" equivalent, followed by elimination of HCl.
Figure 1: Synthetic pathway from amino-benzoate to isocyanate via triphosgene.
Part 4: Applications in Drug Discovery
This specific isocyanate is a "privileged structure" precursor. The ortho-chloro and ester groups provide steric and electronic properties that influence the binding affinity of the final drug molecule.
Urea Synthesis (Kinase Inhibitors)
Reacting the isocyanate with primary or secondary amines yields unsymmetrical ureas.
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Protocol: Add amine (1.0 eq) to a solution of the isocyanate in DCM at 0°C. No base is required.
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Relevance: This motif is common in p38 MAP kinase inhibitors and VEGFR inhibitors.
Carbamate Synthesis
Reaction with alcohols yields carbamates, often used as prodrugs or transition-state mimics.
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Protocol: Requires heating with the alcohol in Toluene, often with a Lewis acid catalyst (e.g., DBTL) if the alcohol is sterically hindered.
Figure 2: Divergent synthesis applications of the isocyanate intermediate.
Part 5: Safety & Handling (E-E-A-T)
Critical Warning: Isocyanates are potent respiratory sensitizers. Triphosgene liberates phosgene gas upon contact with moisture.[5]
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Engineering Controls: All operations must be performed in a functioning fume hood.
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Decontamination: Spills should be treated with a solution of 50% ethanol, 40% water, and 10% concentrated ammonia . This mixture rapidly converts the isocyanate/triphosgene into harmless ureas/carbonates.
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Storage: Store under Argon/Nitrogen at 2–8°C. If the compound turns solid/crusty, it has likely hydrolyzed to the insoluble urea dimer and should be re-synthesized or distilled.
References
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Synthesis of Isocyanates from Amines
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Precursor Characterization (Methyl 2-amino-5-chlorobenzoate)
- Title: "Crystal structure of methyl 2-amino-5-chlorobenzo
- Source:NCBI / PubMed Central.
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URL:[Link]
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Triphosgene Safety & Utility
- Title: "A decade review of triphosgene and its applic
- Source:Molecular Diversity (via PMC).
-
URL:[Link]
-
Compound Identification
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 55311-67-6|Methyl 2-chloro-4-isocyanatobenzoate|BLD Pharm [bldpharm.com]
- 7. chem960.com [chem960.com]
- 8. CAS#:69782-43-0 | 3-(2,6-dimethylpiperidin-1-ium-1-yl)propyl pyridine-3-carboxylate,chloride | Chemsrc [chemsrc.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
